molecular formula C22H21N5O3 B2414636 2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899752-77-3

2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2414636
CAS RN: 899752-77-3
M. Wt: 403.442
InChI Key: UZCSOPKJZMSAIA-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . It is a small molecule that has been identified as a selective activator of peroxisome proliferator-activated receptor α (PPARα) , a ligand-activated transcriptional factor involved in regulating fatty acid metabolism .


Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported . The starting compound 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one was used to synthesize a series of derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structures of similar compounds in complex with the ligand-binding domain (LBD) of PPARα have also been determined .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . These reactions typically involve the formation of new ring systems and the introduction of various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. The theoretical calculation of their lipophilicity as C log P was performed .

Future Directions

The future directions for research on similar compounds could involve the design of molecules for treating dyslipidemia . Furthermore, PPARα agonists have been recognized as potential drug candidates for nonalcoholic fatty liver disease and nonalcoholic steatohepatitis .

properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-15(2)16-8-10-18(11-9-16)30-13-20(28)25-26-14-23-21-19(22(26)29)12-24-27(21)17-6-4-3-5-7-17/h3-12,14-15H,13H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCSOPKJZMSAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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